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Compound of Interest

Compound Name: N-Benzylphthalimide

Cat. No.: B1666794 Get Quote

An In-depth Technical Guide on the Crystal Structure of N-Benzylphthalimide

Abstract
N-Benzylphthalimide (NBPT), a significant N-substituted phthalimide, presents a distinct

three-dimensional architecture in its solid state. This guide provides a comprehensive analysis

of its crystal structure, determined primarily through single-crystal X-ray diffraction. Key findings

reveal a non-planar, "roof-shaped" molecule crystallizing in a triclinic system, dominated by π-π

stacking interactions. This document consolidates crystallographic data, details the

experimental methodology for its determination, and presents key structural parameters for

researchers, scientists, and drug development professionals.

Introduction
N-Benzylphthalimide (IUPAC name: 2-benzylisoindole-1,3-dione; CAS No: 2142-01-0) is an

organic compound featuring a planar phthalimide core linked to a benzyl group via a methylene

bridge.[1][2][3][4][5] Its molecular formula is C₁₅H₁₁NO₂, with a molecular weight of 237.25

g/mol .[6][7][8] NBPT serves as a valuable intermediate in organic synthesis, including for N-

benzylisoindole and various porphyrin derivatives.[2][5] It has also been identified as a potent

non-steroidal androgen antagonist, highlighting its relevance in drug development.[1]

Understanding its solid-state conformation and packing is crucial for predicting its physical

properties and interactions in various applications.

Molecular Geometry and Conformation
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The molecular geometry of N-Benzylphthalimide is characterized by its non-planar, "roof-

shaped" conformation.[1][2][3][4][5][6] This structure arises from the connection of two distinct

planar fragments—the phthalimide ring and the phenyl ring—through a sp³-hybridized

methylene carbon.[6] The two aromatic systems are oriented nearly perpendicular to each

other, with a reported dihedral angle between the plane of the phthalimide moiety and the

phenyl ring of approximately 81° to 87°.[1][6]
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Caption: Logical relationship of N-Benzylphthalimide's molecular conformation.

Crystallographic Data
Single-crystal X-ray diffraction studies have elucidated the precise arrangement of atoms in the

crystalline state of N-Benzylphthalimide.[1] The compound is most commonly found to

crystallize in a triclinic system, which is detailed below.[4][6]

Crystal System and Unit Cell Parameters
The crystallographic data for the triclinic polymorph of N-Benzylphthalimide, determined at

100 K, are summarized in the table below.[4][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1666794?utm_src=pdf-body
https://www.benchchem.com/product/b1666794
https://www.lookchem.com/casno2142-01-0.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1272626.htm
https://www.researchgate.net/publication/264209210_N-Benzyl-phthalimide
https://m.chemicalbook.com/ProductChemicalPropertiesCB1272626_EN.htm
https://www.smolecule.com/products/s520983
https://www.smolecule.com/products/s520983
https://www.benchchem.com/product/b1666794
https://www.smolecule.com/products/s520983
https://www.benchchem.com/product/b1666794?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666794?utm_src=pdf-body
https://www.benchchem.com/product/b1666794?utm_src=pdf-body
https://www.benchchem.com/product/b1666794
https://www.researchgate.net/publication/264209210_N-Benzyl-phthalimide
https://www.smolecule.com/products/s520983
https://www.benchchem.com/product/b1666794?utm_src=pdf-body
https://www.researchgate.net/publication/264209210_N-Benzyl-phthalimide
https://www.smolecule.com/products/s520983
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Crystal System Triclinic [4][6]

Space Group P-1 [4][6]

a 7.1159(3) Å [4][6]

b 8.4691(3) Å [6]

c 10.1461(5) Å [4][6]

α 99.480(2)° [6]

β 97.648(2)° [4][6]

γ 106.745(2)° [6]

Volume (V) 566.9 Å³ [4][6]

Molecules per cell (Z) 2 [6]

Key Bond Lengths and Angles
Analysis of the crystallographic data provides precise measurements of intramolecular

distances and angles, which conform to expected values for organic compounds with imide and

benzyl functionalities.[6]

Parameter Value Method Reference

C=O Bond Length

(mean)
~1.21 Å X-ray Diffraction [1][6]

C–N (imide) Bond

Length
~1.38 Å X-ray Diffraction [1][6]

N1–C9–C10 Bond

Angle
111.18(13)° - 114.2° X-ray Diffraction [4][6]

Crystal Packing and Intermolecular Interactions
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The arrangement of N-Benzylphthalimide molecules in the crystal lattice is highly ordered.

The structure features parallel layers of phthalimide units that stack along the crystallographic

a-axis.[1][2][3][4][5]

Key intermolecular forces stabilizing the crystal structure include:

π-π Stacking: Significant π-π stacking interactions are observed between the aromatic

phthalimide rings of adjacent molecules.[6] The interplanar distances are 3.394(2) Å and

3.495(2) Å, indicating strong orbital overlap that contributes to the stability of the crystal

packing.[4][6]

Hydrogen Bonding: Weak, non-classical carbon-hydrogen to oxygen (C–H···O) hydrogen

bonds form between the methylene and aromatic hydrogen atoms and the carbonyl oxygen

atoms of neighboring molecules, further stabilizing the crystal structure.[6]

Experimental Methodology: Single-Crystal X-ray
Diffraction
The determination of N-Benzylphthalimide's crystal structure is achieved through single-

crystal X-ray crystallography. This powerful technique allows for the precise three-dimensional

mapping of atomic positions within a single crystal.[1]
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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1666794?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Collection and Refinement
High-quality single crystals of N-Benzylphthalimide are selected and mounted on a

diffractometer. Data is typically collected at a low temperature (100 K) to minimize thermal

vibrations.[4][6] The structure is solved using direct methods and refined by a full-matrix least-

squares procedure on F².[4]

Parameter Value Reference

Temperature 100 K [4][6]

Radiation Mo Kα [4]

Solution Method Direct Methods [4]

Refinement Method Full-matrix least-squares on F² [4]

R-factor 0.043 [4]

wR-factor 0.108 [4]

Data-to-parameter ratio 11.7 [4]

Synthesis Overview
While the focus of this guide is the crystal structure, understanding its synthesis provides

context. N-Benzylphthalimide is commonly prepared through the condensation reaction of

phthalic anhydride with benzylamine, often in glacial acetic acid under reflux.[1][2][3][5] Another

established method involves the reaction of phthalimide with a base like potassium carbonate,

followed by alkylation with benzyl chloride.[2][5]
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Caption: A common synthesis route for N-Benzylphthalimide.

Conclusion
The crystal structure of N-Benzylphthalimide is well-defined, exhibiting a triclinic system with

a distinct non-planar molecular conformation. The solid-state architecture is primarily stabilized

by extensive π-π stacking of the phthalimide rings and augmented by weak intermolecular C–

H···O hydrogen bonds. The detailed crystallographic data and structural parameters presented

in this guide offer a foundational resource for professionals in chemistry and drug development,

enabling a deeper understanding of this compound's physicochemical properties and potential

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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